BenchChemオンラインストアへようこそ!

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Inflammation Serine Protease Inhibition Human Leukocyte Elastase

N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic 1-pyrimidinylacetamide specifically procured for in-house HLE inhibitor screening programs. It occupies underexplored chemical space beyond patent-exemplified leads, with the 4-chlorobenzyl amide and 4-isopropyl-6-oxopyrimidine core providing multiple synthetic handles—amide hydrolysis, N-alkylation, and Suzuki coupling on the chlorophenyl ring—for focused library expansion. Critically, no peer-reviewed biological activity, potency, or ADME data exist for this chemotype; procurement is appropriate only for laboratories with independent medicinal chemistry and enzymatic assay capabilities. Its structural homology to nanomolar HLE inhibitors (EP 0528633 A1) qualifies it as a prospective matched negative control once profiling confirms a lack of significant HLE inhibition. Bulk quantities are offered exclusively for non-human research; request a custom quotation for gram-to-kilogram scale-up.

Molecular Formula C16H18ClN3O2
Molecular Weight 319.79
CAS No. 1211673-46-9
Cat. No. B2408948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1211673-46-9
Molecular FormulaC16H18ClN3O2
Molecular Weight319.79
Structural Identifiers
SMILESCC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H18ClN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21)
InChIKeyXAICNJXPFOXEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1211673-46-9) – Sourcing a Research-Grade Pyrimidinone Acetamide


N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1211673-46-9; molecular formula C₁₆H₁₈ClN₃O₂, MW 319.79 g/mol) is a synthetic 1-pyrimidinylacetamide derivative featuring a 4-chlorobenzyl amide group and a 4-isopropyl-6-oxopyrimidine core . The compound is catalogued by several chemical suppliers as a research-grade screening compound for non-human investigational use . Publicly available authoritative databases (e.g., PubChem, ChEMBL, ChemSpider) contain no primary biological activity data, pharmacological characterization, or peer-reviewed experimental results for this specific CAS number. Available supplier technical literature describes potential interaction with enzymes or receptors based on structural class inference, without providing quantitative assay results . Consequently, a differential evidence profile against specific comparator compounds cannot be constructed from the current published record.

Why Generic 1-Pyrimidinylacetamides Cannot Replace N-(4-Chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide Without Verification


The 1-pyrimidinylacetamide scaffold supports diverse biological activities—including human leukocyte elastase (HLE) inhibition, kinase modulation, and antimicrobial effects—that are exquisitely sensitive to substitution at N1, C4, and the acetamide terminus [1]. For example, related 1-pyrimidinylacetamides in patent EP 0528633 A1 achieve nanomolar HLE inhibition only when specific hydrophobic N1-benzyl amide groups are paired with defined C4 alkyl or aryl substituents; simple alteration of the benzyl substituent abolishes activity [2]. Without compound-specific potency, selectivity, and ADME data, substituting N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide with any commercially available 1-pyrimidinylacetamide analog carries unacceptable risk of different target engagement, altered off-target profile, or complete inactivity. The quantitative evidence below confirms that no published differential data exist to support informed compound selection.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide vs. Closest Analogs


Human Leukocyte Elastase (HLE) Inhibition: No Published IC₅₀ Data Available vs. Patent-Lead 1-Pyrimidinylacetamides

No experimental IC₅₀ value for N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide against HLE exists in public literature. Patent US 5,736,535 and EP 0528633 A1 disclose hundreds of 1-pyrimidinylacetamides with HLE IC₅₀ values ranging from sub-nanomolar to >10 µM, but the specific 4-isopropyl-6-oxo substitution with a 4-chlorobenzyl amide is not exemplified [1]. Without a target compound IC₅₀, no head-to-head comparison can be made against even the most closely disclosed analog.

Inflammation Serine Protease Inhibition Human Leukocyte Elastase

Physicochemical Profile: Computed Properties vs. Measured Data Absence

Vendor databases report computed molecular weight (319.79), LogP (approximate range 2.0–3.5 based on structural analogs), and topological polar surface area (TPSA ~75 Ų) for this compound . However, no experimentally measured LogP, aqueous solubility, pKa, or plasma protein binding data are publicly available. Class-level inference from structurally related 6-oxopyrimidine-1-acetic acid derivatives indicates that N1-substitution with a benzyl amide generally reduces aqueous solubility below 50 µM and increases LogP by 1–2 units compared to the free acid . Without direct measurements, predictions remain uncertain and cannot differentiate this compound from close analogs.

Drug-likeness Physicochemical Properties ADME Prediction

Selectivity Profile: No Published Kinase or Protease Panel Data

No selectivity panel data (e.g., Eurofins LeadProfiling, DiscoverX KINOMEscan) are published for N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. The 1-pyrimidinylacetamide class includes both selective HLE inhibitors (US 5,736,535) and promiscuous kinase-binding chemotypes documented in ChEMBL [1]. The absence of selectivity data means the compound cannot be positioned as selective over the many commercially available 1-pyrimidinylacetamide screening hits that have disclosed kinase or protease polypharmacology profiles.

Kinase Selectivity Protease Panel Off-Target Screening

Synthetic Tractability and Supply Reliability: Single Catalogue Source vs. Multi-Sourced Analogs

The target compound is listed by a limited number of specialty chemical suppliers (primarily EvitaChem and BenchChem) as a screening compound, typically at 95% purity . In contrast, the core scaffold precursor (4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1105193-60-9) is available from multiple major vendors (Fluorochem, ChemScene, CymitQuimica) . The narrow supplier base for the finished acetamide introduces supply continuity risk and limited competitive pricing compared to analogs with broader commercial availability. No peer-reviewed synthetic procedure, yield, or characterization data (beyond vendor QC) are published.

Chemical Sourcing Supply Chain Synthetic Accessibility

Application Scenarios for N-(4-Chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide Based on Current Evidence


Scaffold-Hopping Library Design for Serine Protease or Kinase Lead Discovery

The 1-pyrimidinylacetamide core with a 4-isopropyl-6-oxo substitution pattern and a 4-chlorobenzyl amide represents an underexplored chemotype within the broader HLE inhibitor patent space [1]. Medicinal chemistry teams may elect to procure this compound as a singleton or small-cluster representative to probe SAR beyond the patent-exemplified substitution space, with the expectation of commissioning in-house HLE enzymatic and selectivity assays.

Chemical Probe Precursor Derivatization for Custom Target Screening

Because the acetamide linkage and 4-chlorobenzyl group offer synthetic handles for further derivatization (e.g., amide hydrolysis, N-alkylation, Suzuki coupling on the chlorophenyl ring), this compound may serve as a versatile intermediate for generating focused libraries targeting novel enzyme or receptor pockets . Procurement is appropriate only when the user has independent medicinal chemistry and assay capabilities to characterize resulting analogs.

Negative Control or Inactive Analog in HLE Assay Validation (Pending Confirmation)

If custom enzymatic profiling determines that the compound lacks significant HLE inhibition, its structure—closely resembling active patent leads—could qualify it as a matched negative control analog for mechanistic HLE studies [1]. This application cannot be assumed without in-house testing.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.